ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA is a piperazine derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
Mechanism of Action
Ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate's mechanism of action is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and monoamine oxidase B enzymes. Acetylcholinesterase inhibition leads to increased levels of acetylcholine in the brain, which is important for memory and learning. Monoamine oxidase B inhibition leads to increased levels of dopamine, which is important for motor control and mood regulation.
Biochemical and Physiological Effects:
ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to have analgesic effects in animal models of pain. ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate's anxiolytic effects have been demonstrated in the elevated plus maze and light-dark box tests in mice. In addition, ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate's advantages for lab experiments include its high purity and good yield of synthesis. However, its limitations include its limited solubility in water and its potential toxicity at high doses.
Future Directions
For ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate research include investigating its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. In addition, further studies are needed to fully understand ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate's mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
Ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate has been synthesized using various methods, including the reaction of 1-piperazinecarboxylic acid with 3-phenylpropylamine, followed by the reaction of the resulting compound with ethyl 4-chloroacetoacetate. Another method involves the reaction of 1-piperazinecarboxylic acid with 3-phenylpropylamine, followed by the reaction of the resulting compound with ethyl 2-bromoacetate and then with 4-oxopiperazine-1-carboxylic acid ethyl ester. Both methods have been reported to yield ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate in good yields and purity.
Scientific Research Applications
Ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties in preclinical studies. ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit acetylcholinesterase and monoamine oxidase B enzymes.
properties
IUPAC Name |
ethyl 4-[2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c1-2-30-22(29)26-15-13-25(14-16-26)20(27)17-19-21(28)23-10-12-24(19)11-6-9-18-7-4-3-5-8-18/h3-5,7-8,19H,2,6,9-17H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXLYJBLRZMBLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2C(=O)NCCN2CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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